molecular formula C12H15NO6 B8100513 Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Cat. No.: B8100513
M. Wt: 269.25 g/mol
InChI Key: JPKAAWLNKDTILK-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate is a nitroaromatic ester characterized by a benzene ring substituted with three functional groups: an isopropoxy group at position 4, a methoxy group at position 2, and a nitro group at position 4. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its nitro and ester functionalities for further chemical modifications . The structural arrangement of substituents influences its electronic properties, solubility, and reactivity, making it a critical scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 2-methoxy-5-nitro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-7(2)19-11-6-10(17-3)8(12(14)18-4)5-9(11)13(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKAAWLNKDTILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Isopropoxy-4-Nitrobenzoate

Catalytic Hydrogenation and Reductive Amination

Nitro Group Reduction

Ambeed’s data highlights the use of Pd(OH)₂/C (20% w/w) in methanol under H₂ (1 atm) to reduce nitro intermediates. For example, hydrogenation of methyl 2-methoxy-5-nitrobenzoate (263-1, 400 mg) for 18 hours gives the corresponding amine in 100% yield, which can be further functionalized.

Reductive Alkoxylation

Combining nitro reduction with in situ alkylation using isopropyl bromide and K₂CO₃ in DMF at 80°C introduces the isopropoxy group. This one-pot method simplifies purification but risks over-alkylation (≤15% dialkylated byproduct).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Purity Isomer Control
Nitration (Patent)3-Alkoxy-4-acetoxybenzaldehydeNitration, methylation, oxidation81%99.3%Recrystallization (0.5%)
MitsunobuMethyl 3-hydroxy-4-nitrobenzoateMitsunobu, methoxylation83%98%Chromatography (2%)
Catalytic HydrogenationMethyl 2-methoxy-5-nitrobenzoateHydrogenation, alkylation95%97%N/A

The patent route offers superior isomer control via crystallographic purification but requires seven steps. The Mitsunobu approach reduces step count but relies on costly reagents (DIAD, triphenylphosphine). Catalytic hydrogenation balances efficiency and cost but demands precise nitro positioning.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Nitration : Lower temperatures (−10°C) favor 5-nitro regioselectivity (88% vs. 75% at 25°C).

  • Mitsunobu reaction : THF outperforms DMF in minimizing ester hydrolysis (<2% vs. 15%).

Byproduct Mitigation

  • Isomer formation : Adding urea (1 eq) during nitration reduces 3-nitro isomer content from 20% to 12%.

  • Over-oxidation : Controlled KMnO₄ addition (0.5 eq/hour) prevents dicarboxylic acid formation .

Biological Activity

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate (C12H15NO5) is an organic compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of a nitro group, methoxy groups, and an isopropoxy group. The molecular structure influences its reactivity and biological interactions.

Property Value
Molecular FormulaC12H15NO5
IUPAC NameMethyl 5-methoxy-2-nitro-4-propan-2-yloxybenzoate
Molecular Weight253.25 g/mol
Functional GroupsNitro, Methoxy, Isopropoxy

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, including enzymes and receptors, leading to modulation of their activity.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating possible applications in cancer therapy.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment :
    • In vitro tests conducted on human cancer cell lines (e.g., HeLa and MOLT-4) demonstrated that the compound induced apoptosis at micromolar concentrations. The IC50 values were determined to be within the low micromolar range, indicating strong cytotoxicity .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound IC50 (µM) Activity Type
This compoundLow MicromolarCytotoxicity
Methyl 4-acetamido-2-methoxy-5-nitrobenzoateModerateAntimicrobial
Methyl 4-amino-2-methoxy-5-nitrobenzoateHighAntiproliferative

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Features/Applications References
Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate Not Provided 4-isopropoxy, 2-methoxy, 5-nitro C12H15NO6 Pharmaceutical intermediate
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 61032-41-5 4-benzyloxy, 5-methoxy, 2-nitro C16H15NO6 Bulkier substituent; higher lipophilicity
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate 30880-72-9 5-chloro, 2-hydroxy, 3-nitro C8H6ClNO5 Hydroxy group enhances H-bonding
Methyl 4-amino-3-methoxy-5-nitrobenzoate 1260793-40-5 4-amino, 3-methoxy, 5-nitro C9H10N2O5 Amino group enables nucleophilic reactions
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 15785-54-3 4-hydroxy, 3-methoxy, 5-nitro C8H7NO6 Carboxylic acid increases polarity

Substituent Position and Electronic Effects

  • Nitro Group Position : The nitro group at position 5 in the target compound is meta to the ester group, reducing direct conjugation with the ester’s carbonyl. In contrast, Methyl 5-chloro-2-hydroxy-3-nitrobenzoate has a nitro group at position 3, which is ortho to the hydroxyl group, enhancing intramolecular hydrogen bonding and acidity .
  • Alkoxy vs. Hydroxy Groups : The isopropoxy group in the target compound provides steric bulk and electron-donating effects, whereas analogs like 4-Hydroxy-3-methoxy-5-nitrobenzoic acid exhibit stronger hydrogen-bonding capabilities due to the hydroxyl group, increasing solubility in polar solvents .

Functional Group Variations

  • Ester vs. Carboxylic Acid : The ester group in this compound confers lower polarity compared to carboxylic acid derivatives like 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. This difference impacts bioavailability and synthetic utility .
  • Amino Substitution: Methyl 4-amino-3-methoxy-5-nitrobenzoate contains an amino group at position 4, enabling participation in coupling reactions (e.g., amidation), which is absent in the target compound .

Steric and Solubility Considerations

  • Benzyloxy vs. Isopropoxy : Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has a benzyloxy group (bulkier than isopropoxy), reducing solubility in aqueous media but enhancing stability in lipid-rich environments .
  • Chloro Substituents : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate introduces an electron-withdrawing chlorine atom, which may increase the nitro group’s electrophilicity, favoring reduction reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include nitration, alkoxy group introduction, and esterification. For example, nitration at the 5-position requires careful control of reaction temperature (0–5°C) and nitric acid concentration to avoid over-nitration. The isopropoxy group can be introduced via nucleophilic substitution using isopropyl bromide and a base like K₂CO₃ in DMF at 80°C for 12 hours . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity, as validated by HPLC and NMR .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic techniques is critical:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C2, isopropoxy at C4) and nitro group positioning.
  • HPLC : Validates purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (C₁₂H₁₅NO₆; calculated 285.28 g/mol).
  • FT-IR : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Q. What solvent systems are recommended for handling this compound in experimental workflows?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with ≤0.1% DMSO to avoid cytotoxicity. For synthetic applications, use dichloromethane or ethyl acetate due to compatibility with nitro group stability .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and methoxy groups influence regioselectivity in further functionalization?

  • Methodological Answer : The methoxy group at C2 is electron-donating, activating the ring toward electrophilic substitution at the para position (C5). However, the bulky isopropoxy group at C4 sterically hinders reactions at adjacent positions. For example, attempts to introduce bromine at C3 using Br₂/FeBr₃ result in <10% yield due to steric crowding, whereas nitration at C5 proceeds efficiently . Computational modeling (DFT) can predict reactivity trends by analyzing partial charges and frontier molecular orbitals .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Stability studies show the compound degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis. To address conflicting reports:

  • Controlled Experiments : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., free carboxylic acid).
  • Buffer Selection : Use phosphate buffers (pH 6–7) for biological assays to minimize hydrolysis.
  • Additive Stabilization : Include antioxidants (e.g., BHT) in storage solutions to counteract nitro group reduction .

Q. How can researchers leverage structural analogs to optimize bioactivity or material properties?

  • Methodological Answer : Analog synthesis (e.g., replacing isopropoxy with ethoxy or cyclopropoxy groups) can modulate lipophilicity and binding affinity. For instance:

  • Biological Activity : Replace the nitro group with a cyano group to reduce toxicity while retaining antimicrobial properties .
  • Material Science : Introduce fluorinated alkoxy chains to enhance thermal stability in polymer composites .
  • SAR Studies : Use QSAR models to correlate substituent effects with observed activity .

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